1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine

Lipophilicity Drug-likeness Physicochemical profiling

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine (CAS 1855331-85-9) is an N-substituted azetidine building block featuring a 5-bromo-2-methoxybenzyl substituent on the ring nitrogen. With a molecular formula of C11H14BrNO and a molecular weight of 256.14 g/mol, it belongs to the class of four-membered saturated nitrogen heterocycles widely employed in medicinal chemistry for their conformational rigidity, moderate ring strain, and favorable ligand efficiency.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
Cat. No. B8152056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CN2CCC2
InChIInChI=1S/C11H14BrNO/c1-14-11-4-3-10(12)7-9(11)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3
InChIKeyLRKDPBYADNMTIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine – Structural and Procurement Baseline for N-Benzyl Azetidine Chemical Probes


1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine (CAS 1855331-85-9) is an N-substituted azetidine building block featuring a 5-bromo-2-methoxybenzyl substituent on the ring nitrogen. With a molecular formula of C11H14BrNO and a molecular weight of 256.14 g/mol, it belongs to the class of four-membered saturated nitrogen heterocycles widely employed in medicinal chemistry for their conformational rigidity, moderate ring strain, and favorable ligand efficiency [1]. The compound carries a computed XLogP3 of 2.6, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 12.5 Ų [1]. The aryl bromide moiety provides a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, while the methoxy group modulates both electronic character and lipophilicity. Azetidine-containing scaffolds have demonstrated improved potency and pharmacokinetic performance relative to larger-ring analogs in multiple drug discovery programs [2].

Why 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine Cannot Be Replaced by Unsubstituted or Isomeric Azetidines in Focused Library Synthesis


Pharmacologically relevant azetidine derivatives are not interchangeable. The N-benzyl substitution pattern, the position of the bromine atom, and the identity of the ortho-substituent (methoxy vs. fluoro vs. hydrogen) collectively govern chemical reactivity, metabolic stability, and target engagement. Replacement of the 5-bromo-2-methoxyphenyl group with an unsubstituted benzyl moiety (e.g., 1-(2-methoxybenzyl)azetidine, CAS 1862878-65-6) eliminates the aryl bromide handle essential for Suzuki-Miyaura diversification, reducing the compound's utility as a late-stage functionalization scaffold. Isomeric variants such as 2-(5-bromo-2-methoxyphenyl)azetidine (CAS 1270420-50-2) place the azetidine ring directly on the aromatic carbon rather than via a methylene spacer, altering the pKa of the azetidine nitrogen and affecting both protonation state at physiological pH and acid-mediated ring-opening propensity [1]. N-Aryl azetidines lacking the electron-donating methoxy group are susceptible to pH-dependent intramolecular decomposition, with half-lives as short as 3.8 hours at pH 1.8 [1], highlighting how subtle structural variations produce quantifiable stability differences that impact downstream formulation and procurement decisions.

Quantitative Differentiation Evidence for 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine Against Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 5-Bromo-2-methoxy vs. Des-Bromo Analog

The introduction of bromine at the 5-position increases computed lipophilicity by ΔXLogP3 = +0.6 units relative to the des-bromo analog 1-(2-methoxybenzyl)azetidine. This is a quantifiable, property-level differentiation directly relevant to membrane permeability and oral absorption potential. The target compound has XLogP3 = 2.6 [1], compared to XLogP3 = 2.0 for 1-(2-methoxybenzyl)azetidine [2]. Both values were computed using the same XLogP3 3.0 algorithm (PubChem release 2021.05.07), ensuring cross-study comparability.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Differentiation: Brominated Scaffold vs. Des-Bromo and 2-Fluoro Analogs

The target compound provides a distinct molecular weight window of 256.14 g/mol, offering a balanced trade-off between fragment-like (MW < 250) and lead-like (MW < 350) property spaces. Its MW exceeds the des-bromo analog 1-(2-methoxybenzyl)azetidine (177.24 g/mol) [1] by 78.90 Da (Δ = +44.5%), while remaining 11.96 g/mol heavier than the 2-fluoro-substituted analog 1-(5-bromo-2-fluorobenzyl)azetidine (MW 244.10) . The bromine atom accounts for approximately 79 Da of the mass difference vs. hydrogen, providing isotope-enriched mass spectral signatures (1:1 M:M+2 ratio) that facilitate metabolite identification in mass spectrometry workflows.

Fragment-based drug discovery Lead-like properties Molecular complexity

Synthetic Versatility via Aryl Bromide: Cross-Coupling Competence Compared to Des-Halogen and Chloro Analogs

The para-bromine substituent on the 5-position of the 2-methoxyphenyl ring enables palladium-catalyzed cross-coupling reactions—primarily Suzuki-Miyaura and Buchwald-Hartwig couplings—that are not accessible with the des-bromo analog. Aryl bromides exhibit superior reactivity in oxidative addition compared to aryl chlorides, enabling milder coupling conditions. This is a class-level property of aryl bromides: bromine at the 5-position of a 2-methoxyphenyl ring has been explicitly utilized in Suzuki-Miyaura cross-coupling of related azetidine scaffolds to generate diverse compound libraries [1]. The 5-chloro-2-methoxyphenyl analog (e.g., 3-[(5-chloro-2-methoxyphenyl)methyl]azetidine, CAS 1268103-42-9) would require harsher coupling conditions with lower expected conversion efficiency, though direct comparative kinetic data for these specific scaffolds are not available in the published literature.

Late-stage functionalization Suzuki-Miyaura coupling SAR library synthesis

Azetidine Nitrogen Basicity and Ring-Opening Stability: Impact of N-Benzyl Substitution Pattern

The N-benzyl substitution pattern of the target compound, where the azetidine nitrogen is linked via a methylene spacer to the aromatic ring, is structurally distinct from C-aryl azetidines such as 2-(5-bromo-2-methoxyphenyl)azetidine (CAS 1270420-50-2). In N-aryl azetidines lacking electron-donating substituents, the azetidine nitrogen pKa can drop sufficiently to suppress N-protonation at low pH, but certain N-heteroaryl azetidines exhibit acid-mediated intramolecular ring-opening with half-lives as short as 3.8 hours at pH 1.8, while closely related isomers remain stable [1]. The N-benzyl linkage in the target compound electronically insulates the azetidine nitrogen from the aryl ring, predicting a pKa closer to the parent azetidine value of 11.29 [2] and reducing susceptibility to acid-catalyzed decomposition compared to directly N-arylated azetidines.

Chemical stability pKa Formulation compatibility

Isomeric Differentiation: 1-Benzyl vs. 3-Benzyl Azetidine Connectivity Alters Molecular Shape and Screening Outcomes

The target compound, 1-[(5-bromo-2-methoxyphenyl)methyl]azetidine, has the benzyl group attached at the azetidine N1 position (N-substitution), whereas the isomeric 3-(5-bromo-2-methoxybenzyl)azetidine (CAS 1368500-15-5) has the same substituent attached at the C3 ring carbon. Despite sharing the identical molecular formula (C11H14BrNO) and molecular weight (256.14 g/mol) [1] , these isomers present fundamentally different exit vectors and molecular shapes to biological targets. In the N1-substituted target, the azetidine ring acts as a tertiary amine scaffold with the benzyl group projecting from nitrogen; in the C3-substituted isomer, the azetidine ring is a secondary amine with the benzyl group projecting from a ring carbon. This connectivity difference affects hydrogen bonding capability (N–H donor present only in the C3 isomer), basicity, and metabolic vulnerability (N-dealkylation possible in the N1-isomer; oxidative metabolism at the secondary amine possible in the C3-isomer). No direct head-to-head biological comparison of these two specific isomers has been published.

Conformational analysis Shape diversity Target engagement

Procurement-Driven Application Scenarios for 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine


Focused PAR Library Synthesis via Suzuki-Miyaura Diversification

For medicinal chemistry teams building focused libraries around azetidine-containing core scaffolds, 1-[(5-bromo-2-methoxyphenyl)methyl]azetidine serves as a common intermediate for parallel Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. The aryl bromide at the 5-position of the 2-methoxyphenyl ring is activated for palladium-catalyzed coupling [1], enabling the synthesis of 24–96 compound libraries from a single procurement batch. This strategy is supported by literature precedent for brominated azetidine-pyrazole hybrid diversification via Suzuki coupling [1], with the methoxy group providing an additional hydrogen bond acceptor for target engagement without introducing a hydrogen bond donor.

CNS Penetrant Probe Design Leveraging Optimized Physicochemical Profile

The computed XLogP3 of 2.6 [2] places this compound within the favorable lipophilicity range for CNS drug discovery (typically XLogP 2–5). Combined with a low molecular weight (256.14 g/mol), zero hydrogen bond donors, and a TPSA of only 12.5 Ų [2], this scaffold is well-suited as a starting point for CNS-penetrant chemical probe development. Its properties compare favorably to the des-bromo analog (XLogP3 = 2.0, MW = 177.24) [3] for targets requiring slightly higher lipophilicity, and the characteristic bromine isotope pattern facilitates brain tissue quantification by LC-MS/MS.

Fragment-to-Lead Evolution with a Bromine-Enabled Synthetic Handle

In fragment-based drug discovery (FBDD), the compound occupies an attractive intermediate space: heavier than typical fragments (MW < 250) but lighter than lead compounds (MW < 350). The aryl bromide serves as a growth vector for fragment elaboration through cross-coupling, while the N-benzyl azetidine core provides conformational constraint that reduces entropic penalty upon target binding. The predicted stability of N-benzyl azetidines against acid-mediated ring-opening [4] ensures compound integrity during biophysical assay conditions (SPR, ITC, NMR) typically conducted near neutral pH.

Isomer-Controlled Screening Collection for Chemoproteomic Target Deconvolution

For chemoproteomics groups employing affinity-based target deconvolution, the specific N1-benzyl isomer connectivity is critical. The N-substituted tertiary amine cannot serve as a hydrogen bond donor, distinguishing it from the C3-substituted secondary amine isomer (CAS 1368500-15-5). Procurement of the verified N1-isomer [2] ensures that observed target engagement profiles are correctly attributed to the intended chemotype, avoiding isomeric cross-contamination that would confound proteomic hit identification and subsequent SAR interpretation.

Quote Request

Request a Quote for 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.